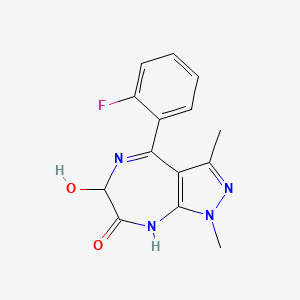
8-Demethyl-6-hydroxy Zolazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Demethyl-6-hydroxy Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. It is known for its application in veterinary medicine as an anesthetic, often used in combination with other agents like tiletamine. The compound has a molecular formula of C₁₄H₁₃FN₄O₂ and a molecular weight of 288.28 g/mol .
Preparation Methods
The synthesis of 8-Demethyl-6-hydroxy Zolazepam involves several key steps. One of the primary methods includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination to form the intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone . This intermediate undergoes further reactions, including methyl amination, acylation, and cyclization, to yield the final product . Industrial production methods typically involve optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
8-Demethyl-6-hydroxy Zolazepam undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Cyclization: The formation of the diazepinone ring involves cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
8-Demethyl-6-hydroxy Zolazepam has a wide range of applications in scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Mechanism of Action
The mechanism of action of 8-Demethyl-6-hydroxy Zolazepam involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s molecular targets include GABA_A receptors, and its pathways involve modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
8-Demethyl-6-hydroxy Zolazepam can be compared with other benzodiazepine derivatives such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Midazolam: Noted for its rapid onset and short duration of action, often used in procedural sedation.
What sets this compound apart is its specific application in veterinary medicine and its unique chemical structure that allows for rapid onset of action and effective sedation when used in combination with other agents like tiletamine .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKALCTVFAIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747470 |
Source


|
| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-56-9 |
Source


|
| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)

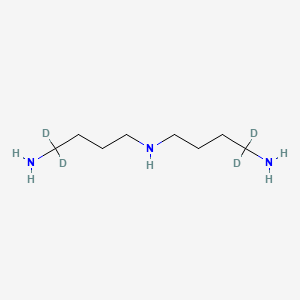
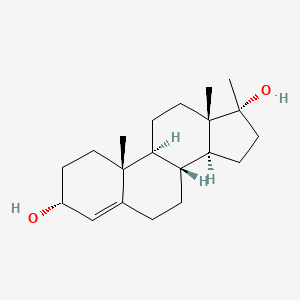
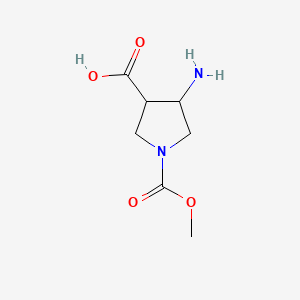
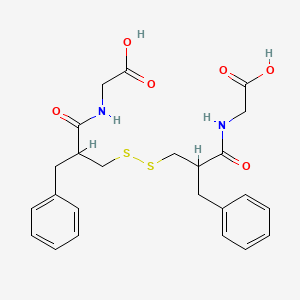
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
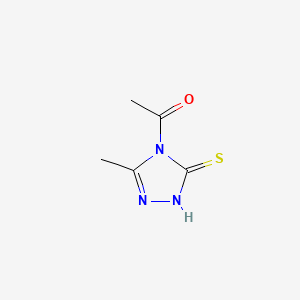
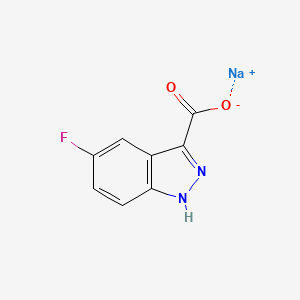
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
